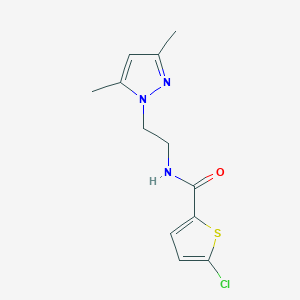
methyl 3-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)propanoate, also known as IPPP, is an organic compound with a wide range of applications in the scientific research field. It is a colorless liquid with a sweet, floral odor and a boiling point of approximately 260°C. IPPP is used in a variety of laboratory experiments, and has been studied extensively for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Chromatography Applications
In the study of chromatography, isotherm data, crucial for understanding interactions between compounds and stationary phases, have been extensively analyzed. For instance, the isotherm of 3-phenyl-1-propanol, a compound with structural similarities to methyl 3-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)propanoate, was determined on different commercially available ODS C18 packing materials, highlighting the importance of these analyses in improving chromatographic separation processes (Guan & Guiochon, 1996).
Thermochemistry and Kinetics
Research into the thermochemistry and kinetics of esters, such as ethyl propanoate and methyl butanoate, offers insights into the initiation reactions, intermediate products, and decomposition reactions. These studies provide valuable information for understanding the behavior of similar compounds under various conditions, aiding in the development of more efficient biofuels and understanding their environmental impact (El‐Nahas et al., 2007).
Transition-Metal Complexes
The synthesis and application of ligands for transition-metal complexes have been explored, with specific focus on the creation of novel types of N-heterocyclic carbenes. These ligands, including cyclic (amino)[bis(ylide)]carbene, act as bidentate ligands via the carbene center and the exocyclic ylidic carbon, showcasing the potential for synthesizing diverse transition-metal complexes (Asay et al., 2008).
Polymerization Initiators
The development of yttrium complexes as initiators for ε-caprolactone polymerization has been studied, demonstrating the potential of using tridentate ligands for controlling the polymerization process. This research paves the way for synthesizing polymers with tailored properties for specific applications (Matsuo et al., 2001).
Propiedades
IUPAC Name |
methyl 3-(4-propan-2-ylphenyl)-3-pyrrol-1-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13(2)14-6-8-15(9-7-14)16(12-17(19)20-3)18-10-4-5-11-18/h4-11,13,16H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYLUXYGBGGRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)OC)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321025 |
Source


|
| Record name | methyl 3-(4-propan-2-ylphenyl)-3-pyrrol-1-ylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821738 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
477850-23-0 |
Source


|
| Record name | methyl 3-(4-propan-2-ylphenyl)-3-pyrrol-1-ylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(Cyclopropylmethyl)-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2754744.png)



![[1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-methanol](/img/structure/B2754749.png)

![1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2754753.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2754758.png)
![8-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2754759.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2754761.png)
